molecular formula C10H19NO2S B6190475 rac-tert-butyl N-{[(1s,3s)-3-sulfanylcyclobutyl]methyl}carbamate, cis CAS No. 2648939-81-3

rac-tert-butyl N-{[(1s,3s)-3-sulfanylcyclobutyl]methyl}carbamate, cis

Cat. No.: B6190475
CAS No.: 2648939-81-3
M. Wt: 217.3
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Description

rac-tert-butyl N-{[(1s,3s)-3-sulfanylcyclobutyl]methyl}carbamate, cis: is a synthetic organic compound characterized by its unique structure, which includes a tert-butyl group, a sulfanylcyclobutyl moiety, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butyl N-{[(1s,3s)-3-sulfanylcyclobutyl]methyl}carbamate, cis typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the sulfanylcyclobutyl intermediate: This step involves the cyclization of a suitable precursor to form the cyclobutyl ring with a sulfanyl group attached.

    Introduction of the tert-butyl group: The tert-butyl group is introduced through a substitution reaction, often using tert-butyl chloride and a suitable base.

    Carbamate formation: The final step involves the reaction of the intermediate with an isocyanate or a carbamoyl chloride to form the carbamate functional group.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions: rac-tert-butyl N-{[(1s,3s)-3-sulfanylcyclobutyl]methyl}carbamate, cis can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often require the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

rac-tert-butyl N-{[(1s,3s)-3-sulfanylcyclobutyl]methyl}carbamate, cis has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including as an enzyme inhibitor or a drug candidate.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of rac-tert-butyl N-{[(1s,3s)-3-sulfanylcyclobutyl]methyl}carbamate, cis involves its interaction with specific molecular targets. The compound may act by:

    Binding to enzymes: Inhibiting their activity by forming a stable complex.

    Modulating signaling pathways: Affecting the function of key proteins involved in cellular signaling.

    Interacting with receptors: Altering the activity of receptors on the cell surface or within the cell.

Comparison with Similar Compounds

    tert-Butylamine: An aliphatic primary amine with similar structural features.

    tert-Butyl carbamate: A simpler carbamate compound with a tert-butyl group.

    Sulfanylcyclobutane derivatives: Compounds with similar cyclobutyl and sulfanyl moieties.

Uniqueness: rac-tert-butyl N-{[(1s,3s)-3-sulfanylcyclobutyl]methyl}carbamate, cis is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

CAS No.

2648939-81-3

Molecular Formula

C10H19NO2S

Molecular Weight

217.3

Purity

95

Origin of Product

United States

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